(S)-1-Boc-4-(aminocarboxymethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654366 | |

| Record name | (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-11-9 | |

| Record name | (2S)-Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368866-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Properties, Applications, and Protocols for the Modern Researcher

(S)-1-Boc-4-(aminocarboxymethyl)piperidine stands as a pivotal building block in contemporary medicinal chemistry and peptide science. Its unique trifunctional nature—comprising a stereodefined α-amino acid moiety, a conformationally restricted piperidine scaffold, and a strategically placed Boc-protecting group—renders it an invaluable tool for the design and synthesis of sophisticated therapeutic agents and chemical probes. This guide offers a comprehensive exploration of its chemical properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential.

Core Chemical Identity and Structural Attributes

Understanding the fundamental structure of this compound is key to appreciating its synthetic utility. The molecule incorporates a piperidine ring, which imparts a degree of conformational rigidity, a feature often exploited to improve the binding affinity and selectivity of drug candidates. The α-amino acid side chain is chiral, with the (S)-configuration at the α-carbon, which is critical for mimicking natural peptide structures and ensuring stereospecific interactions with biological targets.

-

IUPAC Name: (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[1]

-

CAS Number: 368866-11-9[1]

-

Molecular Formula: C₁₂H₂₂N₂O₄[1]

-

Molecular Weight: 258.31 g/mol [1]

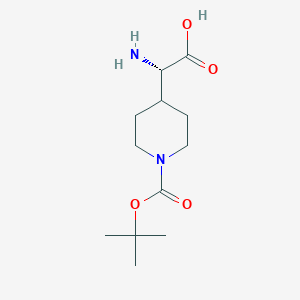

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both reaction media and biological systems. The properties of this compound are summarized below, based on computed data.

| Property | Value | Source |

| Molecular Weight | 258.31 g/mol | PubChem[1] |

| XLogP3 | -1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Polar Surface Area | 92.9 Ų | PubChem[1] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents. The polar surface area and hydrogen bonding capacity are characteristic of amino acids, influencing solubility and potential interactions with biological targets.

Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the Boc-protected piperidine nitrogen, the primary amine, and the carboxylic acid. This allows for orthogonal chemical strategies, where each group can be addressed selectively without affecting the others.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. This selective deprotection is fundamental to its use in multi-step syntheses.

-

Mechanism: Acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA), proceeds via a stable tert-butyl cation.

-

Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in dioxane.

Amide Bond Formation (Coupling Reactions)

Both the primary amine and the carboxylic acid can participate in amide bond formation, the cornerstone of peptide synthesis.

-

Activating the Carboxyl Group: The carboxylic acid is typically activated using coupling reagents like HATU, HBTU, or EDC to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

-

Utilizing the Amino Group: The primary amine acts as a nucleophile, reacting with an activated carboxylic acid to form a new peptide bond.

Caption: Key synthetic transformations of the title compound.

Applications in Medicinal Chemistry and Peptide Design

The incorporation of constrained amino acid analogues is a proven strategy for enhancing the pharmacological properties of peptides. This compound serves as a powerful tool in this regard.

-

Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone.[2] This can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[2]

-

Induction of Secondary Structures: The geometry of the piperidine scaffold is ideal for mimicking β-turns, which are critical recognition motifs in many protein-protein interactions.[2]

-

Peptidomimetic Scaffolds: This compound is a versatile building block for creating peptidomimetics, where the piperidine ring replaces parts of the peptide backbone to improve metabolic stability and oral bioavailability.[2][3]

-

Drug Development: Its unique structure makes it a valuable component in the synthesis of novel pharmaceuticals, including G protein-coupled receptor (GPCR) ligands and various enzyme inhibitors.[2][3][4] It is a protected amino acid derivative used to ensure stability and efficiency in chemical transformations during drug synthesis.[]

Exemplary Experimental Protocols

The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Boc-Deprotection of the Piperidine Nitrogen

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

-

Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified by trituration with a non-polar solvent like diethyl ether to yield a solid.

Protocol 5.2: Peptide Coupling using HATU

This protocol describes the coupling of the carboxylic acid moiety to a resin-bound amine in solid-phase peptide synthesis (SPPS).

-

Pre-activation: In a separate vessel, dissolve this compound (3.0 eq), HATU (3.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 eq) in a minimal amount of DMF. Allow the solution to stand for 5-10 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the pre-activated solution to the synthesis vessel containing the deprotected N-terminal amine on the solid support.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.

-

Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

GHS Hazard Statements: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin: Wash off immediately with soap and plenty of water.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

-

Conclusion

This compound is a highly functionalized and valuable building block for modern organic synthesis and drug discovery. Its combination of a rigid scaffold, a chiral amino acid side chain, and orthogonal protecting groups provides a robust platform for creating molecules with constrained geometries and enhanced pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers to effectively integrate this compound into their synthetic strategies, accelerating the development of novel peptides, peptidomimetics, and small molecule therapeutics.

References

A Technical Guide to the Structure Elucidation of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-4-(aminocarboxymethyl)piperidine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into novel therapeutic agents to impart conformational rigidity and introduce a key stereocenter. As with any component destined for pharmaceutical development, unambiguous confirmation of its structure and stereochemistry is a critical quality attribute. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure elucidation of this molecule. We will delve into the practical application and theoretical underpinnings of modern spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). This guide is intended to serve as a field-proven resource, blending established protocols with the causal reasoning behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the structure elucidation process.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, act as a versatile scaffold for diverse substitutions, and introduce conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The introduction of a chiral center, as in this compound, further expands its utility, allowing for precise three-dimensional arrangements that can be crucial for molecular recognition at chiral biological receptors.

The subject of this guide, this compound, possesses several key structural features: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, and a chiral side chain at the 4-position containing both an amino and a carboxylic acid group. The Boc protecting group is instrumental in synthetic chemistry, enabling selective reactions at other functional groups.[3] The aminocarboxymethyl moiety introduces a stereocenter with the (S)-configuration, which must be rigorously confirmed.

This guide will systematically address the analytical challenges associated with confirming the constitution, connectivity, and absolute stereochemistry of this molecule.

A Plausible Synthetic Pathway

While numerous synthetic routes to substituted piperidines exist, a common and efficient approach involves the modification of a pre-existing piperidine ring. A plausible synthesis for this compound could commence from 4-piperidone, proceeding through a Strecker synthesis to introduce the aminonitrile functionality, followed by hydrolysis and protection steps.

A Note on Synthesis: The inclusion of a synthetic overview is crucial for the analytical chemist, as it provides insights into potential impurities, by-products, and the lability of certain functional groups, all of which can influence the interpretation of analytical data.

The Analytical Workflow: A Multi-Technique Approach

The unambiguous elucidation of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic and orthogonal approach is employed, where each method provides a unique piece of the structural puzzle. The data from these disparate techniques must then be integrated to build a cohesive and self-validating structural assignment.

Caption: A typical analytical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first port of call in structural analysis, providing the fundamental information of the molecule's mass. This allows for the confirmation of the molecular formula.

Expected Results for this compound:

-

Molecular Formula: C₁₂H₂₂N₂O₄[4]

-

Molecular Weight: 258.31 g/mol [4]

-

Monoisotopic Mass: 258.157957 Da[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Mode: Positive ion mode is typically preferred for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

Data Analysis: The high-resolution mass of the [M+H]⁺ ion should be observed at approximately m/z 259.1652. This measured mass should be compared to the theoretical mass to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Further structural information can be gleaned from MS/MS experiments, where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides clues about the molecule's connectivity.

Predicted Fragmentation Pattern:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 259.1652 | 203.1023 | 56.0629 (C₄H₈) | Loss of isobutylene from the Boc group |

| 259.1652 | 159.1128 | 100.0524 (C₅H₈O₂) | Loss of the Boc group |

| 259.1652 | 114.0913 | 145.0739 (C₇H₁₁NO₂) | Cleavage of the aminocarboxymethyl side chain |

Fourier-Transform Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H stretch | Primary amine (NH₂) |

| ~3300-2500 | O-H stretch (broad) | Carboxylic acid (COOH) |

| ~2975-2850 | C-H stretch | Aliphatic (piperidine and Boc) |

| ~1740 | C=O stretch | Carbamate (Boc group) |

| ~1710 | C=O stretch | Carboxylic acid (COOH) |

| ~1640 | N-H bend | Primary amine (NH₂) |

| ~1160 | C-O stretch | Carbamate (Boc group) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | br s | 2H | H-2eq, H-6eq (piperidine) |

| ~3.45 | d | 1H | H-7 (α-proton) |

| ~2.80 | t | 2H | H-2ax, H-6ax (piperidine) |

| ~2.00 | m | 1H | H-4 (piperidine) |

| ~1.80 | d | 2H | H-3eq, H-5eq (piperidine) |

| 1.45 | s | 9H | Boc (tert-butyl) |

| ~1.25 | q | 2H | H-3ax, H-5ax (piperidine) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-8 (Carboxylic acid C=O) |

| ~155.0 | Boc (C=O) |

| ~80.0 | Boc (quaternary C) |

| ~55.0 | C-7 (α-carbon) |

| ~44.0 | C-2, C-6 (piperidine) |

| ~39.0 | C-4 (piperidine) |

| ~30.0 | C-3, C-5 (piperidine) |

| 28.4 | Boc (CH₃) |

Two-Dimensional (2D) NMR for Unambiguous Assignments

Sources

A Comprehensive Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Non-natural amino acids, particularly those with conformationally restricted structures, have emerged as powerful tools in achieving these goals.[1] (S)-1-Boc-4-(aminocarboxymethyl)piperidine, a chiral β-amino acid derivative incorporating a piperidine scaffold, represents a quintessential example of such a valuable building block. Its rigid cyclic structure imparts a defined three-dimensional geometry, which can pre-organize a peptide or small molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets and improving resistance to enzymatic degradation.[] This technical guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications in drug discovery, and essential analytical methodologies.

Compound Profile and Physicochemical Properties

This compound is a protected amino acid derivative that serves as a crucial intermediate in peptide synthesis and the development of novel pharmaceuticals.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise chemical transformations.[4]

| Identifier | Value | Source |

| CAS Number | 368866-11-9 | [5] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [5] |

| Molecular Weight | 258.31 g/mol | [5] |

| IUPAC Name | (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | [5] |

| Synonyms | (S)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, H-(1-Boc-piperidin-4-yl)-L-glycine | |

| Appearance | White to off-white solid | |

| Boiling Point | 397.9±17.0 °C (Predicted) | |

| Density | 1.181±0.06 g/cm³ (Predicted) | |

| pKa | 2.30±0.10 (Predicted) |

Synthesis and Stereochemical Control: A Representative Pathway

The enantioselective synthesis of this compound is paramount to its utility in chiral drug development. While multiple synthetic strategies can be envisioned, a common and effective approach involves the use of a chiral pool starting material, such as a naturally occurring amino acid, to establish the desired stereochemistry. The following represents a plausible and scientifically sound multi-step synthesis, drawing upon established methodologies for the construction of substituted piperidines.[6]

Diagram of the Representative Synthetic Pathway

Caption: A representative multi-step synthesis of this compound starting from L-glutamic acid.

Detailed Experimental Protocol (Representative)

Step 1: Esterification and Boc Protection of L-Glutamic Acid [6]

-

Rationale: The carboxylic acid groups of L-glutamic acid are first protected as methyl esters to prevent unwanted side reactions in subsequent steps. The amino group is then protected with a Boc group.

-

Procedure:

-

Suspend L-glutamic acid in methanol and cool to 0°C.

-

Add thionyl chloride dropwise and stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride.

-

Dissolve the crude ester in a suitable solvent like dichloromethane, and add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction mixture by washing with aqueous solutions and purify by column chromatography to obtain N-Boc-L-glutamic acid dimethyl ester.

-

Step 2: Reduction of the Diester [6]

-

Rationale: The two ester groups are reduced to primary alcohols to facilitate the subsequent cyclization step.

-

Procedure:

-

Dissolve the N-Boc-L-glutamic acid dimethyl ester in a suitable solvent such as ethanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0°C.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction carefully with an aqueous ammonium chloride solution.

-

Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

-

Step 3: Tosylation of the Diol

-

Rationale: The primary alcohol groups are converted to tosylates, which are excellent leaving groups for the subsequent intramolecular cyclization.

-

Procedure:

-

Dissolve the diol in pyridine or dichloromethane with a base like triethylamine.

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl).

-

Stir the reaction until complete, then work up to isolate the ditosylate.

-

Step 4: Cyclization to Form the Piperidine Ring

-

Rationale: An intramolecular nucleophilic substitution reaction, where an amine attacks the carbon bearing the tosylate leaving group, forms the piperidine ring. The choice of amine in this step can be strategic for later deprotection steps.

-

Procedure:

-

React the ditosylate with a suitable primary amine (e.g., benzylamine) in a polar aprotic solvent.

-

Heat the reaction mixture to drive the cyclization to completion.

-

Purify the resulting N-substituted piperidine derivative by column chromatography.

-

Step 5: Final Functional Group Manipulations

-

Rationale: This final stage involves converting the functional groups on the piperidine ring to the desired amino and carboxylic acid moieties. This may involve oxidation of a primary alcohol to a carboxylic acid and conversion of another functional group to an amine.

-

Procedure: This step is highly dependent on the specific intermediates from the cyclization. It would likely involve standard organic transformations such as oxidation (e.g., using TEMPO or Jones oxidation) and amination reactions.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics.

Induction of Conformational Constraints in Peptides

Linear peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. Incorporating rigid scaffolds like the piperidine ring of this compound can lock the peptide into a bioactive conformation.[] This pre-organization reduces the entropic penalty upon binding to a target, leading to enhanced affinity and selectivity.[1]

Diagram of Peptide Constraint

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. China CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid Manufacturers Suppliers Factory [orchid-chem.com]

- 4. 368866-35-7|4-(Fmoc-amino)tetrahydrothiopyran-4-carboxylic Acid|BLD Pharm [bldpharm.com]

- 5. This compound | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Core Scaffold for Advanced Drug Discovery

In the landscape of modern drug development, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. Non-canonical amino acids and conformationally constrained scaffolds have emerged as powerful tools in achieving these goals. This compound is a chiral heterocyclic building block that masterfully combines several features essential for the rational design of sophisticated therapeutic agents. Its rigid piperidine core serves to reduce the conformational flexibility of parent molecules, a strategy often employed to lock a bioactive conformation, thereby increasing potency and selectivity while potentially improving metabolic stability.[1][2]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, explore a logical synthetic strategy, detail its application in solid-phase peptide synthesis (SPPS), and discuss its broader implications in constructing novel peptidomimetics and small molecule inhibitors.

Physicochemical Properties and Structural Attributes

The precise chemical identity of a building block is the foundation of its utility. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen makes this molecule perfectly suited for standard peptide synthesis workflows, while the free α-amino acid moiety allows for its direct incorporation as a non-canonical residue.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 258.31 g/mol | [3] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |

| CAS Number | 368866-11-9 | [3] |

| IUPAC Name | (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | [3] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[4] |

| Purity | ≥97% (commonly available) | N/A |

These properties, particularly the molecular weight and formula, are critical for accurate reagent measurement, reaction monitoring, and analytical characterization of the final products.

A Strategic Approach to Synthesis

While numerous proprietary methods exist, a robust and logical synthesis of 4-substituted piperidine derivatives can be designed from commercially available starting materials. An efficient strategy leverages the Curtius rearrangement or a Strecker-type synthesis to construct the key α-amino acid side chain on a pre-formed piperidine ring. The following workflow illustrates a plausible, multi-step synthesis that ensures high stereochemical control.

Causality in the Synthetic Design:

-

Step 1 (Alkylation): Starting with a commercially available isonipecotate derivative allows for the strategic introduction of a precursor to the carboxymethyl group at the 4-position.

-

Step 2 (Functional Group Interconversion): Conversion of the ester to a carboxylic acid, and subsequently to an acyl azide, is a standard and reliable pathway to set up the key rearrangement step.

-

Step 3 (Curtius Rearrangement): This key step allows for the stereospecific formation of the amine from the acyl azide. Performing this in the presence of an alcohol traps the isocyanate intermediate as a carbamate, a stable protecting group.

-

Step 4 (Hydrolysis/Deprotection): The final step involves the selective hydrolysis of the remaining ester and any protecting groups to yield the target α-amino acid structure. The Boc group on the piperidine nitrogen is typically installed early to ensure regioselectivity in subsequent reactions.

Caption: A plausible synthetic route to the target compound.

Application in Peptide Synthesis and Drug Design

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide sequence serves several strategic purposes.

-

Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]

-

Induction of Secondary Structures: The geometry of the piperidine scaffold is well-suited to act as a template for inducing β-turns, which are critical motifs in protein-protein interactions and molecular recognition.[1]

-

Scaffold for Peptidomimetics: The piperidine nitrogen, after removal of the Boc group, can be further functionalized to create more complex, drug-like molecules, bridging the gap between traditional peptides and small molecules.[1]

-

GPCR Ligand Development: The piperidine scaffold is a privileged structure found in many G protein-coupled receptor (GPCR) ligands. Incorporating this building block can be a rapid route to novel ligands with therapeutic potential.[1]

The diagram below illustrates the incorporation of the molecule into a growing peptide chain during Fmoc-based SPPS.

Caption: Incorporation into a peptide chain via SPPS.

Experimental Protocol: Incorporation via Fmoc-SPPS

This protocol describes the manual coupling of (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine onto a resin-bound peptide with a free N-terminus.

Self-Validation and Causality: This protocol is designed as a self-validating system. The Kaiser test is included at critical steps to provide a qualitative assessment of reaction completion. A positive (blue) Kaiser test indicates free primary amines, while a negative (yellow/clear) test indicates their absence, confirming a complete coupling reaction.

Materials:

-

Resin-bound peptide with a free N-terminus

-

(S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test reagents

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

-

Kaiser Test (Pre-coupling): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free N-terminus required for coupling.

-

Activation of the Building Block:

-

In a separate vial, dissolve (S)-1-Boc-4-(Fmoc-aminocarboxymethyl)piperidine, HBTU, and HOBt in a minimal amount of DMF.

-

Rationale: HBTU and HOBt combine to form an activated ester of the building block's carboxylic acid. This intermediate is highly reactive towards the free amine on the resin, facilitating efficient amide bond formation.

-

Add DIPEA to the activation mixture. The solution may change color (e.g., to yellow).

-

Rationale: DIPEA is a non-nucleophilic base that neutralizes the acidic byproducts of the activation and coupling steps, driving the reaction to completion.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

-

Monitoring and Completion:

-

After the initial coupling time, take a small resin sample and perform a Kaiser test.

-

If the test is negative (yellow/clear), the reaction is complete. Proceed to the washing step.

-

If the test is positive (blue), the coupling is incomplete. Allow the reaction to proceed for another 1-2 hours or consider a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

-

Rationale: Thorough washing is critical to ensure the purity of the final peptide by removing any unreacted species that could interfere with subsequent synthetic steps. The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Identification: It is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses or goggles, and a lab coat. When handling the solid powder, work in a well-ventilated area or a fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its inherent conformational rigidity and synthetic versatility empower researchers to create novel peptides, peptidomimetics, and small molecules with precisely controlled three-dimensional structures. By understanding its properties and mastering its application, scientists in the field of drug discovery can accelerate the development of next-generation therapeutics with improved efficacy and specificity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40429251, this compound. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. Available: [Link]

-

Gong, Y.-D., & Najdi, S. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3645–3648. Available: [Link]

Sources

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Guide to its Synthesis, Incorporation, and Application as a Constrained β-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics

Peptides are central to a vast array of physiological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often hampered by poor metabolic stability, low bioavailability, and high conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1][3] A key approach in peptidomimetic design is the incorporation of unnatural amino acids that introduce conformational constraints.[4]

This guide focuses on (S)-1-Boc-4-(aminocarboxymethyl)piperidine , a constrained β-amino acid that offers a unique combination of structural rigidity and chemical functionality. Unlike linear β-amino acids, the piperidine ring system locks the backbone dihedral angles, pre-organizing the peptide into a specific three-dimensional structure. This can lead to enhanced binding affinity for biological targets and, critically, increased resistance to proteolytic degradation.[5] The presence of the Boc-protected piperidine nitrogen also provides a handle for further synthetic modifications, allowing for the creation of diverse molecular scaffolds.[6]

This document serves as an in-depth technical resource, providing field-proven insights into the synthesis of this valuable building block, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and an analysis of its impact on peptide structure and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in synthetic and biological systems.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | [7] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [7] |

| Molecular Weight | 258.31 g/mol | [7] |

| CAS Number | 368866-11-9 | [7] |

| XLogP3 | -1.7 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 5 | [7] |

| Appearance | White to off-white solid (predicted) |

Part 1: Synthesis of this compound

While specific literature detailing the asymmetric synthesis of this exact molecule is scarce, a robust synthetic strategy can be proposed based on established methods for creating α,α-disubstituted amino acids and related piperidine derivatives.[5][8] The following protocol is a scientifically-grounded, multi-step pathway starting from commercially available 4-piperidone.

Causality Behind the Synthetic Strategy: The chosen route proceeds through a hydantoin intermediate, a classic approach for the synthesis of α-amino acids known as the Bucherer-Bergs reaction.[5] This method allows for the simultaneous introduction of the amino and carboxyl functionalities at the C4 position of the piperidine ring. Subsequent protection of the piperidine nitrogen with a Boc group and stereoselective resolution are key steps to yield the desired enantiomerically pure building block.

Caption: Proposed multi-step synthesis of the target β-amino acid.

Experimental Protocol (Proposed)

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Potassium cyanide (KCN) (Caution: Highly Toxic!)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Methanol (MeOH), Water (H₂O)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) for pH adjustment

-

Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Dichloromethane, Hexanes)

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

-

In a well-ventilated fume hood, charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride (1.0 eq), ammonium carbonate (2.2 eq), methanol, and water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Carefully add a solution of potassium cyanide (2.1 eq) in water dropwise. (EXTREME CAUTION: KCN is a potent poison. Handle with appropriate personal protective equipment. Acidic conditions will release toxic HCN gas.)

-

Seal the flask and stir at room temperature for 48 hours.

-

Concentrate the reaction mixture via rotary evaporation and cool to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to yield the hydantoin intermediate.[8]

Step 2: N-Boc Protection of the Hydantoin

-

Suspend the dried hydantoin (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane.

-

Add triethylamine (2.5 eq) and 4-dimethylaminopyridine (DMAP, catalytic).

-

Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction at room temperature overnight.

-

Work up the reaction by washing with aqueous acid (e.g., 1N HCl), followed by saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected hydantoin.[8]

Step 3: Hydrolysis to the Racemic Amino Acid

-

Charge a flask with the Boc-protected hydantoin (1.0 eq), THF, and a 2.0 M aqueous solution of potassium hydroxide (KOH).

-

Stir the mixture vigorously for 4-6 hours. The reaction can be heated to reflux to increase the rate.

-

After cooling, acidify the reaction mixture carefully with 1.0 M HCl to a pH of approximately 6.

-

Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.

-

Further acidify the aqueous layer to pH 2-3 to precipitate the amino acid product.

-

Collect the solid by filtration and dry under vacuum to obtain the racemic product.[8]

Step 4: Chiral Resolution

-

The resolution of the racemic mixture is a critical step to obtain the desired (S)-enantiomer. This can be achieved through several methods, including:

-

Enzymatic Resolution: Utilizing an enzyme, such as a lipase or acylase, that selectively reacts with one enantiomer.

-

Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization.

-

Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques. Below are the expected characterization data points.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), piperidine ring protons (complex multiplets between 1.5-4.0 ppm), and the α-proton (~3.5-4.0 ppm, 1H, multiplet). |

| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), Boc quaternary carbon (~80 ppm), piperidine ring carbons, and the α-carbon. |

| Mass Spec (ESI) | Expected [M+H]⁺ peak at m/z = 259.16. |

| FT-IR | Characteristic stretches for N-H (amine), C=O (carbamate and carboxylic acid), and C-H bonds. |

| Chiral HPLC | A single peak corresponding to the (S)-enantiomer when analyzed on a suitable chiral stationary phase. |

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain requires special consideration due to its steric hindrance at the α-carbon. Standard coupling conditions may be sluggish and inefficient. The use of a highly potent coupling reagent such as HATU is strongly recommended to achieve high coupling yields and minimize side reactions like racemization.[9]

Causality Behind the Protocol Choices:

-

Fmoc/tBu Strategy: This is the most common and versatile strategy for SPPS, offering mild deprotection conditions (piperidine) that are orthogonal to the acid-labile side-chain protecting groups and the final cleavage from the resin.[10]

-

HATU as Coupling Reagent: HATU is an aminium-based reagent that forms a highly reactive OAt-active ester. This is particularly effective for coupling sterically hindered amino acids where reagents like HBTU or DIC/HOBt might fail. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction.[9][11]

-

DIPEA as Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to activate HATU without causing unwanted side reactions.

Caption: Fmoc-based SPPS cycle using HATU for efficient coupling.

Detailed SPPS Protocol

Materials and Reagents:

-

Fmoc-protected this compound (requires Fmoc protection of the α-amino group prior to use)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Rink Amide or other suitable Fmoc-compatible resin

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine/DMF (1 x 3 min, then 1 x 10 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-(S)-1-Boc-4-(aminocarboxymethyl)piperidine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

-

Self-Validation: Monitor the coupling progress using a qualitative test (e.g., Kaiser test). A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn dark blue), a second coupling (recoupling) with a fresh solution of activated amino acid is necessary.[10]

-

-

Washing:

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

-

-

Peptide Elongation:

-

Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, wash, and dry.

-

Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

-

Part 3: Structural Impact and Biological Implications

Conformational Constraint and Structural Impact

The primary reason for incorporating this compound is to enforce a rigid conformation on the peptide backbone. The piperidine ring exists predominantly in a chair conformation. The aminocarboxymethyl group at the C4 position can adopt either an axial or equatorial orientation, with the equatorial position generally being more stable for bulky substituents to minimize 1,3-diaxial interactions.

-

Induction of Turns: The defined geometry of this building block is well-suited to nucleate or stabilize β-turn or γ-turn structures within a peptide sequence.[6] By replacing a flexible glycine or alanine residue, for example, the piperidine ring can lock the peptide backbone into a conformation that may be optimal for receptor binding.

-

Helical Propensity: In a study involving the similar 4-aminopiperidine-4-carboxylic acid (Api) residue, its incorporation into a peptide was shown to preserve the overall helical structure.[5] This suggests that this compound can be integrated into helical segments without disrupting the global fold, while still conferring local rigidity.

Case Study: Enhancing Proteolytic Stability

A significant advantage of using β-amino acids, particularly sterically demanding ones, is the enhanced resistance to enzymatic degradation.[5] Natural proteases are highly specific for L-α-amino acids and are often unable to recognize or cleave the modified peptide bond involving a β-amino acid.

In a relevant study, peptides containing the related Api residue were subjected to digestion by Proteinase K. While the parent peptide was completely degraded within hours, the Api-containing analogues showed significantly enhanced stability, with a substantial fraction of the peptide remaining intact even after 24 hours.[5]

Table of Expected Properties:

| Property | Standard Peptide | Peptide with Piperidine β-Amino Acid | Rationale |

| Conformational Freedom | High | Low / Constrained | The piperidine ring restricts backbone dihedral angles. |

| Proteolytic Stability | Low | High | The unnatural β-amino acid structure is not recognized by proteases.[5] |

| Receptor Binding | Variable | Potentially Increased | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding. |

| Aqueous Solubility | Variable | Potentially Increased | The piperidine nitrogen can be protonated, enhancing solubility.[12] |

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the design of advanced peptidomimetics. Its rigid piperidine core provides a reliable method for introducing conformational constraints, which can translate into improved biological activity and, crucially, enhanced metabolic stability. While its synthesis requires a multi-step approach and its incorporation into peptides necessitates optimized coupling conditions with potent reagents like HATU, the resulting benefits can be substantial.

The ability to create peptides with predictable secondary structures and high resistance to enzymatic degradation makes this and similar constrained β-amino acids highly valuable tools in the development of next-generation peptide therapeutics. Future research will likely focus on exploring the full range of structural motifs that can be stabilized by this building block and its application in targeting a wider array of protein-protein interactions and GPCRs.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Document.

-

Pharmaffiliates. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Retrieved from [Link]

- Valverde, M. G., Tulla-Puche, J., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 72(19), 7211-7217.

- BenchChem. (2025). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis. BenchChem Technical Document.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guide.

- Park, J. S., et al. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(34), 6218-6222.

- Beltrán, Y., et al. (2013). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 45(5), 1039-1051.

- Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614-8618.

- Smith, A. B., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5354-5357.

- Cruz, A. C., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(35), 11762-11768.

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of piperidine acetate. Retrieved from [Link]

- Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12869.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Glaxo Group Limited. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO 1997049698 A1.

-

ResearchGate. (n.d.). Examples of biologically active peptides derived from heterocyclic amino acids. Retrieved from [Link]

- Defense Technical Information Center. (2001). Piperidine Synthesis. DTIC Technical Report.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-535.

- Lasota, J., et al. (2021).

- Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 213.

- Council of Scientific & Industrial Research. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US 9029547 B1.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Anaspec. (n.d.). Fmoc-4-amino-(1-carboxymethyl) piperidine. Retrieved from [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (n.d.). Synthesized biologically active peptides with modifications. Retrieved from [Link]

-

Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]

- CN102351780A. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

ResearchGate. (n.d.). Conformational differences between selected peptides studied in this work. Retrieved from [Link]

- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), 1800178.

- CN102070513A. (2011). Synthesis method of 1-tertiary butoxy carbonyl-4-piperidone.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid | 189321-65-1 [sigmaaldrich.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Constrained α-Amino Acid Analogue

In the landscape of modern drug discovery and medicinal chemistry, the rational design of molecules with precise three-dimensional conformations is paramount. (S)-1-Boc-4-(aminocarboxymethyl)piperidine emerges as a pivotal chiral building block, uniquely positioned to address the sophisticated demands of contemporary synthesis. This molecule is a non-canonical, constrained α-amino acid analogue whose structure is distinguished by three key features: a rigid piperidine scaffold, a defined stereocenter at the α-carbon, and orthogonally protected functional groups (a tert-butyloxycarbonyl-protected piperidine nitrogen and a free carboxylic acid and amino group).

The piperidine ring is a "privileged scaffold," a structural motif frequently found in successful pharmaceuticals, often imparting favorable pharmacokinetic properties like metabolic stability and target affinity.[1][2] By incorporating this ring system directly into an amino acid framework, this compound provides chemists with a tool to impose significant conformational constraints on peptides and small molecules.[3][4] This rigidity can pre-organize a molecule into its bioactive conformation, potentially enhancing potency and selectivity while reducing off-target effects.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind synthetic choices, outlines robust, self-validating protocols, and explores the strategic applications that make this starting material an invaluable asset in the synthesis of novel therapeutics.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the starting material's properties is the foundation of any successful synthetic campaign. The identity, purity, and stability of this compound must be rigorously confirmed before its use.

Data Presentation: Key Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | [5] |

| CAS Number | 368866-11-9 | [5] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [5] |

| Molecular Weight | 258.31 g/mol | [5] |

| Appearance | Typically a white to off-white solid | Vendor Data |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) and aqueous base | General Knowledge |

Analytical Integrity: A Self-Validating System

Ensuring the quality of the starting material is a non-negotiable prerequisite for reproducible synthesis. A multi-technique approach is essential for unambiguous characterization.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

-

¹H NMR : Expect a characteristic singlet for the nine equivalent protons of the Boc group around δ 1.4 ppm. The proton at the chiral α-carbon will appear as a multiplet, and signals corresponding to the piperidine ring protons will be visible in the δ 1.5-4.0 ppm range.

-

¹³C NMR : Key diagnostic signals include the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and the carboxyl carbon (~175 ppm).[6]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₁₂H₂₂N₂O₄. Electrospray ionization (ESI) is a suitable technique.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique confirms the presence of key functional groups. Expect characteristic stretches for N-H (amine), C=O (carbamate and carboxylic acid), and C-O bonds.

-

Chiral High-Performance Liquid Chromatography (HPLC) : To confirm enantiomeric purity, analysis on a chiral stationary phase is required. This is the ultimate validation of the "(S)" stereochemistry, ensuring that the starting material meets the stereochemical requirements for the target molecule.

Caption: Self-validating analytical workflow for quality control.

Core Synthesis: Establishing the Chiral Piperidine Scaffold

The synthesis of the target molecule can be conceptually divided into two phases: the asymmetric construction of the chiral piperidine core and the subsequent installation of the aminocarboxymethyl side chain. The development of efficient methods for the asymmetric synthesis of piperidines is a central goal in organic chemistry.[7][8]

Strategic Overview: Causality in Synthetic Route Selection

There are several robust strategies to generate chiral piperidines, and the choice is often dictated by factors like desired substitution patterns, scalability, and the availability of starting materials.

-

Chiral Pool Synthesis : This classic approach utilizes readily available, inexpensive chiral molecules from nature. For instance, a multi-step synthesis starting from L-glutamic acid can be employed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. This route offers reliable stereocontrol derived from the starting material but can involve more linear steps compared to catalytic methods.

-

Catalytic Asymmetric Synthesis : These modern methods are often more elegant and efficient, generating chirality through the use of a chiral catalyst.

-

Asymmetric Hydrogenation : The enantioselective hydrogenation of pyridine or dihydropyridine precursors using chiral rhodium or iridium catalysts is a powerful method for accessing a wide variety of substituted piperidines.[9]

-

Cycloaddition Reactions : Enantioselective [2+2+2] cycloadditions catalyzed by transition metals like rhodium can assemble the piperidine core from simpler acyclic components with high stereocontrol.[10]

-

Organocatalysis : Chiral small molecules can catalyze domino reactions, such as Michael addition/aminalization cascades, to construct polysubstituted piperidines with multiple stereocenters in a single step.

-

The causality for choosing a catalytic route often lies in its convergence and atom economy. A catalytic asymmetric reaction can build complexity and chirality in a single, highly selective step, which is often preferable for industrial-scale synthesis.

Caption: Major synthetic approaches to the chiral piperidine core.

Installation of the α-Amino Acid Side Chain

With a suitable chiral 4-substituted piperidine precursor in hand, the next critical phase is the construction of the α-aminocarboxylic acid moiety. A highly reliable and well-established method for this transformation is the Strecker synthesis .[11] This route typically begins with an aldehyde and proceeds through an α-aminonitrile intermediate.

Hypothetical Protocol: Strecker Synthesis from a Piperidine Aldehyde

This protocol is a chemically sound, illustrative pathway starting from the commercially available 1-Boc-piperidine-4-carboxaldehyde. Asymmetric variants of the Strecker synthesis, using a chiral amine or catalyst, would be employed to establish the (S)-stereocenter if the piperidine precursor were achiral. If starting from an enantiopure precursor, diastereoselective control becomes the key consideration.

Step 1: Formation of the α-Aminonitrile

-

To a stirred solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) in methanol at 0 °C, add aqueous ammonia (excess).

-

After stirring for 30 minutes, add a solution of potassium cyanide (1.1 equiv.) in water dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

In-Process Control : Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to the α-Amino Acid

-

Dissolve the crude α-aminonitrile from the previous step in concentrated hydrochloric acid.

-

Heat the mixture at reflux (typically 80-100 °C) for 6-12 hours. The Boc group will also be cleaved under these conditions.

-

In-Process Control : Monitor the reaction by LC-MS to confirm the hydrolysis of the nitrile and disappearance of the starting material.

-

Cool the reaction mixture and concentrate to dryness. The product will be the hydrochloride salt of the amino acid.

Step 3: Re-protection of the Piperidine Nitrogen

-

Dissolve the crude amino acid hydrochloride salt in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Adjust the pH to ~9-10 with a base such as sodium carbonate.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir at room temperature for 12-24 hours.

-

In-Process Control : Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an acidic workup to isolate the final product, this compound. Purify by recrystallization or column chromatography.

-

Final Validation : Characterize the final product using the full suite of analytical techniques (NMR, HRMS, Chiral HPLC) as described in Section 1 to confirm its structure and enantiopurity.

Caption: Key transformations in the Strecker synthesis pathway.

Applications in Drug Discovery and Peptidomimetics

The true value of this compound lies in its application as a strategic building block to create novel molecules with enhanced therapeutic potential.[2][4]

Peptidomimetics and Conformational Constraint

Peptides are highly potent and selective signaling molecules, but their use as drugs is often hampered by poor metabolic stability and low oral bioavailability.[4] Incorporating constrained amino acids like our target molecule is a proven strategy to overcome these limitations.[3][12]

-

Inducing Secondary Structures : The rigid piperidine ring restricts the conformational freedom of the peptide backbone. Its geometry is well-suited to mimic or stabilize secondary structures like β-turns, which are critical for molecular recognition and protein-protein interactions.[12]

-

Enhancing Proteolytic Stability : The unnatural, sterically hindered structure is resistant to cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide-based drug.

-

Scaffold for Further Diversification : The core structure can be used in solid-phase peptide synthesis (SPPS), where the piperidine nitrogen or other positions can be functionalized to create complex, drug-like architectures.[12]

Small Molecule Synthesis

Beyond peptides, this building block is a versatile starting material for small molecule drug candidates. The orthogonally protected amine and carboxylic acid groups serve as handles for a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the rigid piperidine core. This is particularly valuable in developing ligands for targets like G protein-coupled receptors (GPCRs), where the piperidine motif is a common feature.[12]

Caption: Relationship between molecular features and applications.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its value is derived from the convergence of a privileged pharmaceutical scaffold, precise stereochemical control, and synthetic versatility. By understanding the robust methods for its synthesis and the strategic rationale for its incorporation into target molecules, researchers can leverage this building block to accelerate the development of the next generation of conformationally defined, highly active therapeutic agents. The principles and protocols outlined in this guide serve as a foundation for the innovative application of this powerful starting material.

References

- BenchChem. (2025).

- Chiral Amino Acids Synthesis. (n.d.). BenchChem.

- Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (n.d.).

- Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.).

- Synthesis of α-Amino Acids Based on Chiral Tricycloiminolactone Derived from Natural (+)-Camphor. (2010, July 30).

- Selected chemical routes toward synthesis of α‐amino acids. (n.d.).

- A new asymmetric synthetic route to substituted piperidines. (2025, August 6).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- A general approach for the asymmetric synthesis of densely substituted piperidines and fully .... (2013, October 1). RSC Publishing.

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC - NIH.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).

- BenchChem. (2025). Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020, February 18). Life Chemicals.

- Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH.

- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH.

- Scholars Research Library - Der Pharma Chemica. (n.d.).

- Betidamino acids: versatile and constrained scaffolds for drug discovery. (n.d.). PMC - NIH.

- This compound. (n.d.). PubChem.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.

- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).

- Synthetic pathway for Boc‐protected amino acids. (n.d.).

- Boc-Amino Acids [N-Protected Amino Acids]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.

- Boc-4-amino-(1-carboxymethyl) piperidine. (n.d.). Santa Cruz Biotechnology.

- Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Fmoc-4-amino-(1-carboxymethyl) piperidine. (n.d.). Anaspec.

- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. (n.d.). Aapptec Peptides.

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of Boc Protection on the Physicochemical Landscape of Piperidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Moiety and the Boc Protecting Group in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance as a "privileged scaffold."[1] The inherent basicity of the piperidine nitrogen allows it to engage in crucial interactions with biological targets and modulate physicochemical properties such as solubility.[2] However, the high reactivity of this secondary amine can also pose challenges during multi-step syntheses, leading to undesirable side reactions.[3]

To harness the full potential of the piperidine scaffold, chemists often employ protecting groups to temporarily mask the reactivity of the nitrogen atom. Among the most widely used is the tert-butoxycarbonyl (Boc) group.[4] The Boc group's popularity stems from its ability to be introduced under mild conditions, its stability across a broad spectrum of reaction environments (including basic, reductive, and oxidative conditions), and its facile removal under mild acidic conditions.[4][5] This strategic protection allows for precise and selective chemical transformations at other positions of the molecule.[3] Beyond its role as a synthetic tool, the introduction of the Boc group profoundly alters the physicochemical properties of the parent piperidine, impacting its lipophilicity, solubility, basicity, and conformational behavior. A thorough understanding of these changes is paramount for rational drug design and the optimization of pharmacokinetic profiles.